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molecular formula C10H8ClN3O B3275730 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one CAS No. 62902-50-5

6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one

Cat. No. B3275730
M. Wt: 221.64 g/mol
InChI Key: SBHIBDGIMIGPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04052395

Procedure details

3 In a mixture of water and isopropanol (20 : 5) was suspended 0.34 g. of 6-(4-amino-3-chlorophenyl)-4,5-dihydro-3(2H)pyridazinone. The resulting suspension was then treated in the manner as in Example 7 - 3 to give 0.18 g. of the desired product of m.p. 280° - 282° C.
Name
6-(4-amino-3-chlorophenyl)-4,5-dihydro-3(2H)pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][C:3]=1[Cl:15]>O.C(O)(C)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][C:3]=1[Cl:15]

Inputs

Step One
Name
6-(4-amino-3-chlorophenyl)-4,5-dihydro-3(2H)pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)C=1CCC(NN1)=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The resulting suspension was then treated in the manner as in Example 7 - 3
CUSTOM
Type
CUSTOM
Details
to give 0.18 g

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)C=1C=CC(NN1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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